molecular formula C16H16N2O3S B8535901 4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl benzoate CAS No. 62369-81-7

4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl benzoate

Cat. No. B8535901
CAS RN: 62369-81-7
M. Wt: 316.4 g/mol
InChI Key: GCMCCVDPOHOWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl benzoate is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62369-81-7

Product Name

4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl benzoate

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

[4-(carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl] benzoate

InChI

InChI=1S/C16H16N2O3S/c17-16(20)18-12-6-7-13(14-11(12)8-9-22-14)21-15(19)10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7H2,(H3,17,18,20)

InChI Key

GCMCCVDPOHOWOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1NC(=O)N)C=CS2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 5 ml of pyridine, 0.53 g of 4,5,6,7-tetrahydro-7-hydroxybenzo[b]thien-4-ylurea is stirred and 0.39 g of benzoyl chloride added under a nitrogen atmosphere. The mixture is stirred at room temperature and after 1 hr, an additional 0.2 g of benzoyl chloride is added. After another 0.75 hr, the mixture is poured into H2O and the white precipitate is collected. The solid is washed with H2O, dried, dissolved in acetone-hexane and filtered to remove an insoluble material. The filtrate is evaporated to dryness and the acetone-hexane treatments are repeated twice to remove additional side product. The solid from the filtrate is recrystallized from ethyl acetate to give a solid with m.p. 199° C-205° C.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.53 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

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